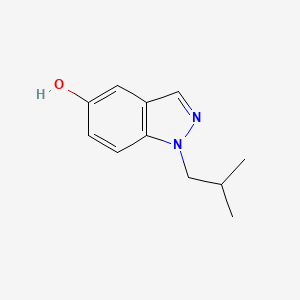
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol: is a chemical compound known for its application as a plant growth regulator. It is commonly referred to as Flurprimidol . This compound is characterized by its molecular formula C15H15F3N2O2 and a molecular weight of 312.29 g/mol . Flurprimidol is widely used in agriculture to control the growth of plants, particularly in ornamental horticulture and turf management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable pyrimidine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is used as a reference standard in analytical methods such as liquid chromatography and mass spectrometry .
Biology: In biological research, this compound is studied for its effects on plant growth and development. It is used to investigate the mechanisms of plant growth regulation and to develop new plant growth regulators .
Medicine: Although primarily used in agriculture, there is ongoing research into potential medical applications of this compound, particularly in the development of new pharmaceuticals .
Industry: In the industrial sector, it is used in the formulation of plant growth retardants and other agricultural products. Its ability to control plant growth makes it valuable in ornamental horticulture and turf management .
Mecanismo De Acción
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol involves the inhibition of gibberellin biosynthesis. Gibberellins are plant hormones that promote growth and development. By inhibiting their biosynthesis, this compound effectively reduces plant growth, leading to shorter internodes and smaller leaves . The molecular targets include enzymes involved in the gibberellin biosynthesis pathway .
Comparación Con Compuestos Similares
Paclobutrazol: Another plant growth regulator with similar effects on gibberellin biosynthesis.
Ancymidol: A compound with a similar structure and mode of action, used in ornamental horticulture.
Uniconazole: A plant growth regulator that also inhibits gibberellin biosynthesis.
Uniqueness: 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is unique due to its specific trifluoromethoxy group, which enhances its efficacy and stability compared to other similar compounds. This structural feature allows for more effective plant growth regulation with potentially lower application rates .
Propiedades
Fórmula molecular |
C12H9F3N2O2 |
|---|---|
Peso molecular |
270.21 g/mol |
Nombre IUPAC |
[2-[4-(trifluoromethoxy)phenyl]pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)19-10-3-1-9(2-4-10)11-16-5-8(7-18)6-17-11/h1-6,18H,7H2 |
Clave InChI |
JFKQCCVUIFZNRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(C=N2)CO)OC(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]pyridin-4-amine dihydrochloride](/img/structure/B8627093.png)
![N-Methyl-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B8627096.png)
![2-Methylthiazolo[4,5-c]quinoline](/img/structure/B8627101.png)
![6-chloro-1-methyl-4-(4-methyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8627108.png)


![7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol](/img/structure/B8627138.png)

![4-[(4-Methylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B8627159.png)
![1,2,3,3a,5,6,10b,11,12,12a-Decahydro-8,9-dimethoxybenzo[a]cyclopenta[f]quinolizin-12-one](/img/structure/B8627163.png)



